5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine” is a heterocyclic compound that contains a pyridine ring and a thiadiazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and sulfur atoms in the rings can result in various electronic and steric effects that influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups and the conditions under which it is reacted. Pyridine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of heteroatoms can affect properties like solubility, melting point, and boiling point .Scientific Research Applications
Application in Antibacterial Agents
- Summary of Application : The compound has been used in the synthesis of derivatives that have shown potent antibacterial activities .
- Methods of Application : The compound was first condensed with chloroacetyl chloride (CAC), then amination by hydrazine (NH2-NH2) was performed. After condensation with different aldehydes, cyclization by mercaptoacetic acid (SH-CH2-COOH) was carried out .
- Results or Outcomes : The synthesized derivatives were evaluated for their antibacterial activities against four microorganisms: Stephylococous aureus (Gram positive), Basillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative), and Escherichia Coli (Gram negative). The derivatives showed promising results .
Application in Drug Synthesis
- Summary of Application : Pyridine, a component of the compound, is a key solvent and reagent in the formulation of pharmaceuticals .
- Methods of Application : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results or Outcomes : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
Application in Antifungal Agents
- Summary of Application : The compound has been used in the synthesis of derivatives that have shown potent antifungal activities .
- Methods of Application : The compound was first condensed with different aldehydes, then cyclization by mercaptoacetic acid (SH-CH2-COOH) was carried out .
- Results or Outcomes : The synthesized derivatives were evaluated for their antifungal activities against screened Candida species. The derivatives showed promising results .
Application in Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Summary of Application : The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .
- Methods of Application : The synthesis was carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
- Results or Outcomes : The synthesized scaffolds are expected to have potential biomedical applications .
Application in Polymers
- Summary of Application : The compound has been used in the synthesis of new polymers .
- Methods of Application : The compound was used as the organic anion, the structure of cylindrical channels uses the compound as the main material .
- Results or Outcomes : The synthesized polymers are expected to have potential applications in various fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHQUZTYSVDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276764 | |
Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
68787-52-0 | |
Record name | 68787-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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